molecular formula C17H12O4S B145198 1-Sulfooxymethylpyrene CAS No. 130965-73-0

1-Sulfooxymethylpyrene

Cat. No.: B145198
CAS No.: 130965-73-0
M. Wt: 312.3 g/mol
InChI Key: JEHJDOIFMGNIQI-UHFFFAOYSA-N
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Description

1-Sulfooxymethylpyrene is a chemical compound known for its electrophilic mutagenic properties and its role as an ultimate carcinogen. It is derived from 1-methylpyrene and 1-hydroxymethylpyrene, and it has been extensively studied for its ability to induce sarcomas in laboratory animals .

Scientific Research Applications

1-Sulfooxymethylpyrene has several scientific research applications:

Chemical Reactions Analysis

Types of Reactions: 1-Sulfooxymethylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

1-Sulfooxymethylpyrene exerts its effects through the formation of highly reactive benzylic carbonium ions. These ions react with DNA to form aralkyl-DNA adducts, leading to mutations and potentially malignant growth. The compound targets DNA and disrupts its normal function, which can result in carcinogenesis .

Comparison with Similar Compounds

  • 1-Methylpyrene
  • 1-Hydroxymethylpyrene
  • 1-Ethylpyrene

Comparison: 1-Sulfooxymethylpyrene is unique due to its strong electrophilic nature and its ability to form stable DNA adducts. Unlike 1-methylpyrene and 1-hydroxymethylpyrene, which are precursors, this compound is the ultimate carcinogen. 1-Ethylpyrene, on the other hand, undergoes different metabolic pathways and does not form the same reactive intermediates .

Properties

IUPAC Name

pyren-1-ylmethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4S/c18-22(19,20)21-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHJDOIFMGNIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102207-43-2 (sodium)
Record name 1-Sulfooxymethylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130965730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00156819
Record name 1-Sulfooxymethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130965-73-0
Record name 1-Sulfooxymethylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130965730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Sulfooxymethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-SULFOOXYMETHYLPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYC2177X5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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